N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE
Description
N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE is an organic compound with the molecular formula C23H18N2O It is a derivative of naphthamide, characterized by the presence of a pyridylmethyl group attached to the phenyl ring
Properties
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(21-8-7-19-3-1-2-4-20(19)16-21)25-22-9-5-17(6-10-22)15-18-11-13-24-14-12-18/h1-14,16H,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYVUYYFTZGFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE typically involves the reaction of 4-(4-pyridylmethyl)benzaldehyde with 2-naphthylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalimide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various naphthalimide and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of N2-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-Substituted 1,8-Naphthalimide Derivatives: These compounds share a similar naphthalimide core structure but differ in the substituents attached to the nitrogen atom.
4-Pyridylmethyl Derivatives: Compounds with a 4-pyridylmethyl group attached to different aromatic systems.
Uniqueness
N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE is unique due to its specific combination of a naphthamide core with a pyridylmethyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
